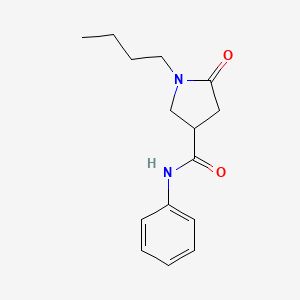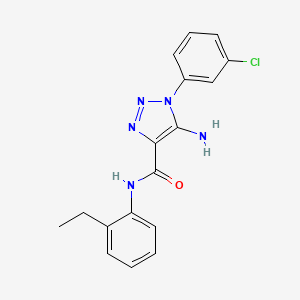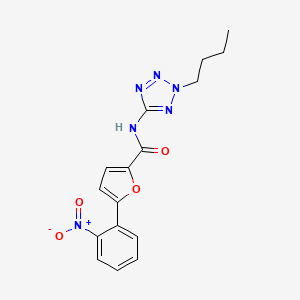![molecular formula C18H28N6O3S B4584186 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide
Descripción general
Descripción
The study of novel compounds often involves understanding their synthesis, molecular structure, chemical and physical properties. Such compounds can offer insights into new therapeutic agents, materials, or chemical processes.
Synthesis Analysis
The synthesis of complex molecules like "1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide" involves multi-step organic reactions, starting from simpler molecules to achieve the desired structure. Key steps could involve the formation of pyrazole rings, introduction of the sulfonyl group, and final assembly with the piperidine moiety. Similar strategies have been employed in the synthesis of related compounds, emphasizing the importance of optimizing reaction conditions for yield and purity (Zhu et al., 2011).
Molecular Structure Analysis
Analyzing the molecular structure involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule and can help predict molecular behavior and reactivity. For instance, studies on similar molecules have detailed their crystal structure, providing insights into their conformation and potential intermolecular interactions (Naveen et al., 2015).
Aplicaciones Científicas De Investigación
Molecular Interactions and Mechanisms
Studies on compounds with structural similarities to "1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide" have elucidated their interaction mechanisms with biological targets. For example, research on the molecular interaction of cannabinoid receptor antagonists revealed insights into their binding conformations and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002). Such studies are crucial for understanding the drug-receptor interactions and designing drugs with improved efficacy and selectivity.
Structural Modifications for Enhanced Activity
The exploration of structure-activity relationships (SAR) in pyrazole derivatives as cannabinoid receptor antagonists has led to the identification of structural requirements for potent and selective antagonistic activity (Lan et al., 1999). This research is instrumental in guiding the synthesis of new compounds with potential therapeutic applications by pinpointing critical molecular features.
Antimicrobial and Anticancer Applications
Several studies have focused on the synthesis and evaluation of heterocyclic compounds based on the pyrazole scaffold for antimicrobial and anticancer activities. For instance, new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been synthesized, showcasing the versatility of pyrazole derivatives in the development of potential antimicrobial agents (El‐Emary et al., 2002). Additionally, the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure evaluated as anticancer agents highlights the potential of these compounds in cancer therapy (Rehman et al., 2018).
Neurological and Psychiatric Disorders
Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has led to the identification of compounds with significant potential for treating central nervous system (CNS) disorders. These compounds have been evaluated for their properties as 5-HT7 receptor antagonists and as multimodal 5-HT/dopamine receptor ligands, demonstrating promising antidepressant-like and pro-cognitive effects (Canale et al., 2016).
Propiedades
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-[(1-ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3S/c1-4-22-10-8-16(21-22)11-19-18(25)15-7-6-9-24(12-15)28(26,27)17-13-23(5-2)20-14(17)3/h8,10,13,15H,4-7,9,11-12H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJZNSCYUILKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)


![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)
![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)
![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)


![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)